molecular formula C10H14N2O B13317393 3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine

3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine

Cat. No.: B13317393
M. Wt: 178.23 g/mol
InChI Key: MOUYHXOUGLRLNW-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine is a chemical compound with a unique structure that includes an azetidine ring, a pyridine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of azetidine-3-ol and 5-methylpyridine in the presence of a suitable base and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine is unique due to its specific combination of an azetidine ring and a pyridine ring with a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-2-9(4-11-3-8)7-13-10-5-12-6-10/h2-4,10,12H,5-7H2,1H3

InChI Key

MOUYHXOUGLRLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)COC2CNC2

Origin of Product

United States

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